molecular formula C13H14N2 B096733 Pyridine, 4-(phenethylamino)- CAS No. 15935-79-2

Pyridine, 4-(phenethylamino)-

Cat. No. B096733
Key on ui cas rn: 15935-79-2
M. Wt: 198.26 g/mol
InChI Key: SYEYBZWRMMNJAY-UHFFFAOYSA-N
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Patent
US05597836

Procedure details

A mixture composed of 2.0 g (0.0176 m) of 4-chloropyridine and 4.3 g (0.0352 m) of phenethylamine was heated under nitrogen to 160°-165° C for one hour. The mixture was then cooled and 200 mL of a 50/50 mixture of ammonium hydroxide in water was added. The product was extracted into CH2Cl2, which was then concentrated to dryness. The resulting material was purified by HPLC on silica gel, eluting with ethyl acetate to provide 0.560 g of the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
50/50
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:8]([NH2:16])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[NH4+]>O>[C:10]1([CH2:9][CH2:8][NH:16][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Step Three
Name
50/50
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen to 160°-165° C for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into CH2Cl2, which
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting material was purified by HPLC on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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